molecular formula C6H3BrClF2N B12968961 2-Bromo-6-chloro-3-(difluoromethyl)pyridine

2-Bromo-6-chloro-3-(difluoromethyl)pyridine

Cat. No.: B12968961
M. Wt: 242.45 g/mol
InChI Key: YPCWKNWMNYCNCZ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 6-chloro-3-(difluoromethyl)pyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-(difluoromethyl)pyridine depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-3-(difluoromethyl)pyridine is unique due to its specific arrangement of halogen atoms and the presence of a difluoromethyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

2-bromo-6-chloro-3-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-5-3(6(9)10)1-2-4(8)11-5/h1-2,6H

InChI Key

YPCWKNWMNYCNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)F)Br)Cl

Origin of Product

United States

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